molecular formula C9H15NO2 B052527 octahydro-1H-isoindole-1-carboxylic acid CAS No. 118125-07-8

octahydro-1H-isoindole-1-carboxylic acid

Cat. No. B052527
M. Wt: 169.22 g/mol
InChI Key: WSMBEQKQQASPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855708B2

Procedure details

N-BOC-octahydroisoindole-1-carboxylic acid (18.6 mmol) was dissolved in 4 M HCl in dioxane (46.5 mL) at rt. After stirring for 1 hr, the reaction was determined to be complete by TLC. The reaction mixture was concentrated in vacuo, triturated with Et2O (2×70 mL) and then dried in vacuo to afford octahydroisoindole-1-carboxylic acid (4.13 g) as a white solid.
Quantity
18.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([CH2:11][CH2:12][CH2:13][CH2:14]2)[CH:9]1[C:17]([OH:19])=[O:18])(OC(C)(C)C)=O>Cl.O1CCOCC1>[CH:9]1([C:17]([OH:19])=[O:18])[CH:10]2[CH:15]([CH2:14][CH2:13][CH2:12][CH2:11]2)[CH2:16][NH:8]1

Inputs

Step One
Name
Quantity
18.6 mmol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(C2CCCCC2C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
46.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with Et2O (2×70 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(NCC2CCCCC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: CALCULATEDPERCENTYIELD 131.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.